Resorcinol bisphosphate
Description
Properties
Molecular Formula |
C6H8O8P2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
(3-phosphonooxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H8O8P2/c7-15(8,9)13-5-2-1-3-6(4-5)14-16(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
GBZVNKQWXLVYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(O)O)OP(=O)(O)O |
Synonyms |
esorcinol bisphosphate RSN-P2 |
Origin of Product |
United States |
Scientific Research Applications
Mechanistic Insights
The mechanism of action of resorcinol bisphosphate involves the inhibition of specific protein interactions critical for tumor growth and survival. The compound's ability to inhibit STAT5 proteins can disrupt signaling pathways that promote oncogenesis, providing a therapeutic avenue for cancers characterized by aberrant STAT5 activity .
Table 1: Inhibitory Activity of Resorcinol Bisphosphate on STAT5 Proteins
| Compound | Ki (µM) for STAT5a | Ki (µM) for STAT5b |
|---|---|---|
| Resorcinol Bisphosphate | 23.3 ± 4.9 | 20.4 ± 0.7 |
| Stafiba | <10 | <10 |
This table summarizes the inhibitory constants (Ki) for resorcinol bisphosphate and its derivative Stafiba against the STAT5 proteins, indicating enhanced potency with the latter.
Case Studies
4.1 Cancer Treatment Development
A recent study focused on optimizing resorcinol bisphosphate to enhance its stability and efficacy as a cancer therapeutic agent. The research demonstrated that modifications to the molecule could significantly increase its binding affinity to the SH2 domains of STAT5a and STAT5b, leading to more effective inhibition in cellular assays .
4.2 Dermatological Efficacy
While direct studies on resorcinol bisphosphate's effects on skin conditions are sparse, existing literature on related compounds suggests potential applications in treating hyperpigmentation and other skin disorders through mechanisms involving protein modulation and anti-inflammatory effects .
Q & A
Q. What multidisciplinary approaches elucidate Resorcinol bisphosphate’s dual role as a flame retardant and environmental contaminant?
- Methodological Answer : Combine life cycle analysis (LCA) to track environmental release pathways with ecotoxicology assays (e.g., Daphnia magna immobilization). Use synchrotron-based X-ray absorption near-edge structure (XANES) to study phosphorus speciation in degraded polymers. Collaborate with materials scientists to engineer safer analogs via computational fragment-based design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
